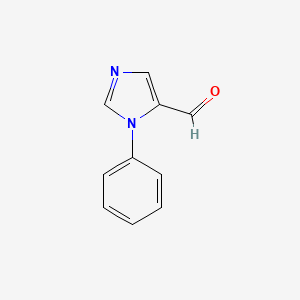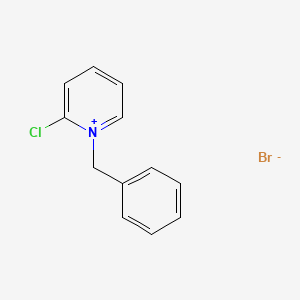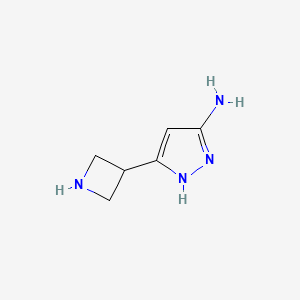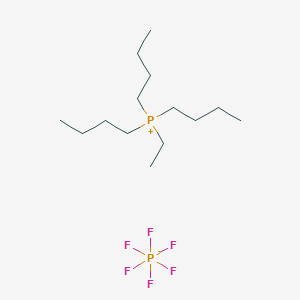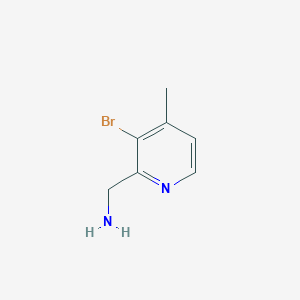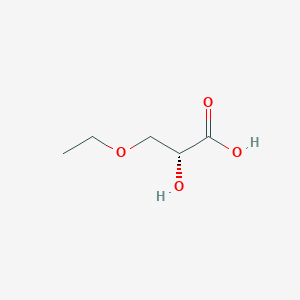
(R)-3-Ethoxy-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Ethoxy-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of an ethoxy group attached to the third carbon and a hydroxyl group attached to the second carbon of a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethoxy-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the esterification of ®-2-hydroxypropanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the reduction of ®-3-ethoxy-2-oxopropanoic acid using a reducing agent like sodium borohydride. This reaction is usually performed in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
On an industrial scale, ®-3-Ethoxy-2-hydroxypropanoic acid can be produced through the fermentation of renewable resources, such as glucose, using genetically engineered microorganisms. The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Ethoxy-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: ®-3-Ethoxy-2-oxopropanoic acid.
Reduction: ®-3-Ethoxy-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-Ethoxy-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Ethoxy-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
®-3-Ethoxy-2-hydroxypropanoic acid can be compared with other similar compounds, such as:
®-2-Hydroxypropanoic acid: Lacks the ethoxy group, making it less lipophilic.
®-3-Methoxy-2-hydroxypropanoic acid: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
®-3-Ethoxy-2-oxopropanoic acid: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
The uniqueness of ®-3-Ethoxy-2-hydroxypropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2R)-3-ethoxy-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H10O4/c1-2-9-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
UAHKQYHBIFEMKC-SCSAIBSYSA-N |
Isomerische SMILES |
CCOC[C@H](C(=O)O)O |
Kanonische SMILES |
CCOCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



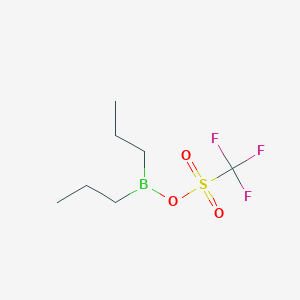
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
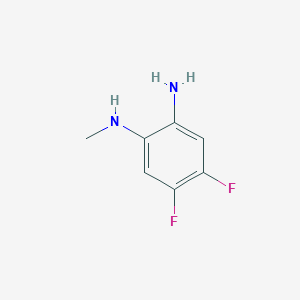
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
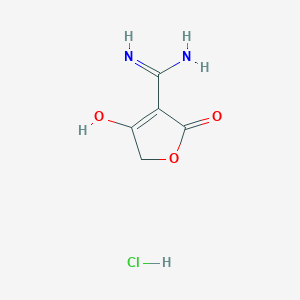
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
